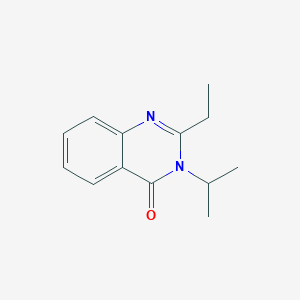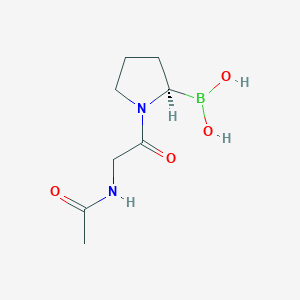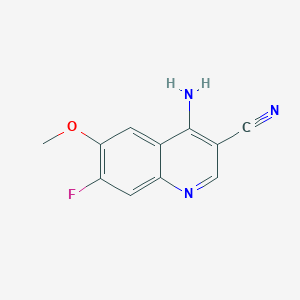![molecular formula C12H12N4 B11888684 6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine CAS No. 24051-08-9](/img/structure/B11888684.png)
6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrrolopyrimidine family, known for its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aryl acrylate with a suitable base like potassium carbonate in 2-propanol under microwave irradiation can yield the desired pyrrolopyrimidine derivative . Another approach involves ultrasonic-assisted synthesis, which has been shown to enhance yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
科学研究应用
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrrolopyrazine derivatives: Exhibits antimicrobial and antiviral activities.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Potent necroptosis inhibitors.
Uniqueness
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine stands out due to its potent CDK2 inhibitory activity, making it a promising candidate for cancer therapy. Its unique structure allows for specific interactions with molecular targets, providing a distinct advantage over other similar compounds.
属性
CAS 编号 |
24051-08-9 |
|---|---|
分子式 |
C12H12N4 |
分子量 |
212.25 g/mol |
IUPAC 名称 |
6-phenyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H12N4/c13-12-10-6-16(7-11(10)14-8-15-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14,15) |
InChI 键 |
LXXJWVJBTGSDDG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1C3=CC=CC=C3)N=CN=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride](/img/structure/B11888647.png)








